BenchChemオンラインストアへようこそ!

abrineurin

TrkB receptor pharmacology neurotrophin selectivity high-throughput screening

Abrineurin (USAN/INN) is the pharmaceutical designation for recombinant methionyl human brain-derived neurotrophic factor (r-metHuBDNF), a 27 kDa homodimeric neurotrophin that functions as a selective agonist of the tropomyosin receptor kinase B (TrkB) and the p75 pan-neurotrophin receptor. As a member of the neurotrophin family, which also includes nerve growth factor (NGF), neurotrophin-3 (NT-3), and neurotrophin-4/5 (NT-4/5), abrineurin plays a cardinal role in neuronal survival, differentiation, synaptic plasticity, and axonal growth.

Molecular Formula C6H8BrN3S
Molecular Weight 0
CAS No. 178535-92-7
Cat. No. B1171752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameabrineurin
CAS178535-92-7
Synonymsabrineurin
Molecular FormulaC6H8BrN3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abrineurin (CAS 178535-92-7): A Recombinant Methionyl Human BDNF Neurotrophin for TrkB-Selective Applications


Abrineurin (USAN/INN) is the pharmaceutical designation for recombinant methionyl human brain-derived neurotrophic factor (r-metHuBDNF), a 27 kDa homodimeric neurotrophin that functions as a selective agonist of the tropomyosin receptor kinase B (TrkB) and the p75 pan-neurotrophin receptor [1]. As a member of the neurotrophin family, which also includes nerve growth factor (NGF), neurotrophin-3 (NT-3), and neurotrophin-4/5 (NT-4/5), abrineurin plays a cardinal role in neuronal survival, differentiation, synaptic plasticity, and axonal growth [2]. Its primary amino acid sequence bears an N-terminal methionine residue, a consequence of recombinant expression in Escherichia coli, which distinguishes it from endogenous met-free BDNF and defines it as a distinct molecular entity suitable for standardized research and clinical applications [1].

Why Abrineurin Cannot Be Interchanged with NT-4, NGF, or NT-3 in Scientific Research


Generic substitution within the neurotrophin family is scientifically invalid because each family member exhibits a distinct receptor activation profile, binding affinity, and downstream signaling signature [1]. For instance, NGF preferentially activates TrkA, BDNF and NT-4/5 primarily signal through TrkB, while NT-3 predominantly engages TrkC but exhibits significant cross-reactivity with TrkA and TrkB at higher concentrations [2]. Moreover, quantitative head-to-head comparisons demonstrate that abrineurin (BDNF) is approximately 9-fold more potent at TrkB than its closest analog NT-4, and that BDNF supports neuronal survival in certain populations at >5-fold higher rates than NGF or NT-3. These pharmacodynamic differences translate into divergent experimental outcomes and cannot be compensated by dose adjustment or normalization. The quantitative evidence below provides the procurement-grade proof required to justify the selection of abrineurin over its in-class alternatives.

Quantitative Evidence Guide: Abrineurin Differentiation from In-Class Neurotrophins


Superior TrkB Agonist Potency: Abrineurin (BDNF) Is 9-Fold More Potent Than NT-4

In a standardized NFAT-β-lactamase reporter assay using CHO-K1 cells stably expressing full-length human TrkB, abrineurin (recombinant human BDNF) exhibited an EC50 of 0.39 nM, while the closest structural and functional analog, NT-4, required a concentration of 3.5 nM to achieve equivalent receptor activation [1]. This represents an approximately 9-fold difference in potency. Neither BDNF nor NT-4 activated TrkA or TrkC at concentrations up to 50 nM, confirming their shared TrkB selectivity, but with a clear potency advantage for BDNF.

TrkB receptor pharmacology neurotrophin selectivity high-throughput screening

Exclusive TrkB Selectivity: Abrineurin Eliminates TrkA/TrkC Cross-Activation Observed with NT-3

When profiled across the full panel of Trk receptor assays (TrkA, TrkB, TrkC), abrineurin (BDNF) demonstrated exclusive activation of TrkB with no measurable signal on TrkA or TrkC at concentrations up to 50 nM [1]. In contrast, NT-3 activated all three Trk receptors: TrkA EC50 = 16 nM, TrkB EC50 = 2.5 nM, and TrkC EC50 = 0.09 nM. This promiscuity makes NT-3 unsuitable for experiments requiring pathway-specific interrogation of Trk signaling.

receptor selectivity neurotrophin cross-reactivity TrkC activation

Neuronal Survival Superiority: Abrineurin Supports >5-Fold Greater Cell Survival Than NGF or NT-3 in Geniculate Ganglion Neurons

In primary cultures of embryonic rat geniculate ganglion neurons maintained for 6 days, abrineurin (BDNF) and NT-4 each supported approximately 80% neuronal survival, whereas NGF and NT-3 each supported less than 15% survival [1]. Whole-cell recordings further revealed that neurons maintained with BDNF exhibited distinctive electrophysiological properties—including the absence of repetitive action potential trains at threshold—that differed significantly from neurons cultured with NGF or NT-3.

neuronal survival geniculate ganglion neurotrophin specificity

Human Translational Safety Data: Abrineurin Is the Only Neurotrophin with Published Intrathecal Clinical Safety Results

Abrineurin (r-metHuBDNF) has been evaluated in a randomized, double-blind, placebo-controlled phase I/II clinical trial (n=25 ALS patients) via intrathecal infusion, demonstrating that doses up to 150 µg/day were well tolerated over 12 weeks of treatment [1]. Cerebrospinal fluid levels were dose-proportional, and the reversible CNS effects observed at higher doses (>150 µg/day) established a defined safety margin. No equivalent published human intrathecal safety data exist for NT-4, NGF, or NT-3.

clinical safety intrathecal delivery translational neuroscience

Defined N-Terminal Methionine Structure: Abrineurin as the Pharmaceutical Reference Form of BDNF

Abrineurin is chemically defined as N-L-methionyl-brain-derived neurotrophic factor (r-metHuBDNF), a designation that distinguishes it from endogenous met-free BDNF [1]. In the wobbler mouse model of motor neuron disease, both met-BDNF and met-free BDNF at 20 mg/kg subcutaneously improved grip strength (P<0.01 and P<0.05, respectively) and running speed (P<0.01 for both) compared to vehicle, with comparable plasma BDNF levels [2]. The critical differentiation lies in the defined N-terminal methionine, which ensures a consistent molecular species with documented batch-to-batch reproducibility—a necessity for pharmaceutical-grade applications and regulatory submissions.

protein structure pharmaceutical quality N-terminal methionine

Optimal Application Scenarios for Abrineurin (CAS 178535-92-7) Based on Differentiating Evidence


TrkB-Specific Signaling Studies Requiring No Cross-Activation of TrkA or TrkC

Abrineurin is the neurotrophin of choice for experiments designed to dissect TrkB-specific downstream signaling pathways (PI3K/Akt, MAPK/ERK, PLCγ-PKC). Unlike NT-3, which activates TrkA, TrkB, and TrkC at nanomolar concentrations, abrineurin produces exclusive TrkB activation at up to 50 nM [1]. This selectivity eliminates confounding variables and ensures that observed phosphorylation events, gene expression changes, and functional outcomes are attributable solely to TrkB signaling, thereby strengthening mechanistic conclusions and publication impact.

Primary Neuronal Culture Models Dependent on Robust Survival Support

For primary neuronal cultures—particularly geniculate ganglion neurons, dopaminergic neurons of the substantia nigra, and retinal ganglion cells—abrineurin provides the robust survival support (>80% survival at 6 days) necessary for successful long-term experiments [2]. Alternative neurotrophins such as NGF or NT-3 fail to sustain these neuronal populations (<15% survival), making abrineurin an indispensable reagent for developmental neurobiology, neurodegeneration modeling, and neuropharmacology studies.

Translational CNS Research Leveraging Documented Human Intrathecal Safety

Research groups developing intrathecal or intracerebroventricular delivery strategies for neurotrophic factors should select abrineurin to leverage the existing clinical safety dataset from the phase I/II ALS trial [3]. The established tolerability of intrathecal abrineurin up to 150 µg/day, with characterized dose-proportional CSF pharmacokinetics and a defined adverse event profile, provides a robust foundation for IND/IMPD submissions and ethical review board applications that is unavailable for NT-4, NGF, or NT-3.

Neural Stem Cell and Organoid Differentiation Protocols

Abrineurin's approximately 9-fold higher TrkB potency relative to NT-4 means that equivalent biological effects can be achieved at lower protein concentrations in stem cell differentiation and cerebral organoid protocols [1]. This reduces reagent costs in large-scale cultures and minimizes the risk of non-specific effects at high protein concentrations. Combined with its exclusive TrkB selectivity, abrineurin supports reproducible, publication-standard neuronal maturation in human pluripotent stem cell-derived systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for abrineurin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.